2-(4-bromophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide
Overview
Description
2-(4-bromophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a phenyl group attached to a pyrazine ring. The compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide typically involves the reaction of 4-bromobenzaldehyde with 3-methyl-6-phenylpyrazine-2,4-dione under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or potassium permanganate. The reaction conditions include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(4-bromophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-3-methyl-6-phenylpyrazine: Lacks the oxido group.
2-(4-chlorophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide: Contains a chlorophenyl group instead of a bromophenyl group.
2-(4-bromophenyl)-3-methyl-4-oxido-6-phenylpyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The presence of the oxido group and the specific arrangement of substituents in 2-(4-bromophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide contribute to its unique chemical and biological properties. These features may enhance its reactivity and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-3-methyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-12-17(14-7-9-15(18)10-8-14)20(22)16(11-19(12)21)13-5-3-2-4-6-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYBCVGHSLFFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=CN1[O-])C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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